6-Chloro-2-cyclopentyl-7-methyl-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-cyclopentyl-7-methyl-7H-purine is a heterocyclic compound with the molecular formula C11H13ClN4 It is a derivative of purine, a fundamental structure in biochemistry, known for its presence in nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-cyclopentyl-7-methyl-7H-purine typically involves the chlorination of a purine derivative followed by the introduction of cyclopentyl and methyl groups. One common method starts with the chlorination of 2-aminopurine to form 2-chloropurine. This intermediate is then subjected to alkylation reactions to introduce the cyclopentyl and methyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and alkylation processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-cyclopentyl-7-methyl-7H-purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 2-cyclopentyl-7-methyl-7H-purine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions include various substituted purines, which can be further modified for specific applications in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-cyclopentyl-7-methyl-7H-purine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving nucleic acid analogs and their interactions with enzymes.
Medicine: This compound is investigated for its potential as an antiviral or anticancer agent due to its structural similarity to nucleotides.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-cyclopentyl-7-methyl-7H-purine involves its interaction with molecular targets such as enzymes involved in nucleic acid metabolism. It can inhibit the activity of certain enzymes by mimicking the structure of natural nucleotides, thereby interfering with DNA and RNA synthesis. This inhibition can lead to the suppression of viral replication or cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloropurine: A simpler analog with similar reactivity but lacking the cyclopentyl and methyl groups.
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester: Another heterocyclic compound with a different substitution pattern.
Uniqueness
6-Chloro-2-cyclopentyl-7-methyl-7H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl and methyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for drug development .
Eigenschaften
Molekularformel |
C11H13ClN4 |
---|---|
Molekulargewicht |
236.70 g/mol |
IUPAC-Name |
6-chloro-2-cyclopentyl-7-methylpurine |
InChI |
InChI=1S/C11H13ClN4/c1-16-6-13-11-8(16)9(12)14-10(15-11)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
SJDLSRMAFANQJR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1C(=NC(=N2)C3CCCC3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.